molecular formula C10H13N3O4 B189339 3-Pyridinecarboxylic acid, 2-amino-5-nitro-, 1,1-dimethylethyl ester CAS No. 88312-66-7

3-Pyridinecarboxylic acid, 2-amino-5-nitro-, 1,1-dimethylethyl ester

Cat. No. B189339
CAS RN: 88312-66-7
M. Wt: 239.23 g/mol
InChI Key: JWBBINOQQUNVBV-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 2-amino-5-nitro-, 1,1-dimethylethyl ester is a chemical compound that has been the subject of numerous scientific studies. Also known as TBN, it is a potent inhibitor of the enzyme nitric oxide synthase (NOS). This enzyme is responsible for the production of nitric oxide (NO), which plays a critical role in the regulation of various physiological processes. TBN has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism Of Action

TBN exerts its effects through the inhibition of nitric oxide synthase (3-Pyridinecarboxylic acid, 2-amino-5-nitro-, 1,1-dimethylethyl ester), which is responsible for the production of nitric oxide (NO). NO is a key mediator of various physiological processes, including vasodilation, neurotransmission, and immune function. By inhibiting 3-Pyridinecarboxylic acid, 2-amino-5-nitro-, 1,1-dimethylethyl ester, TBN reduces the production of NO, leading to a reduction in inflammation, cancer cell proliferation, and neurodegeneration.

Biochemical And Physiological Effects

TBN has been shown to have potent anti-inflammatory effects. In animal models of inflammation, TBN has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. It has also been shown to reduce the infiltration of immune cells into inflamed tissues.
TBN has also been shown to have anti-cancer effects. In vitro studies have shown that TBN inhibits the proliferation of various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. TBN has also been shown to induce apoptosis (cell death) in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using TBN in laboratory experiments is its potent inhibitory effects on nitric oxide synthase. This makes it a useful tool for studying the role of nitric oxide in various physiological processes. However, one limitation of using TBN is its potential toxicity. Studies have shown that TBN can cause liver damage in animals at high doses.

Future Directions

There are numerous future directions for the study of TBN. One potential area of research is the development of TBN derivatives with improved potency and selectivity for specific isoforms of nitric oxide synthase. Another area of research is the development of TBN-based therapies for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to better understand the potential toxic effects of TBN and to identify strategies for mitigating these effects.

Synthesis Methods

The synthesis of TBN involves the reaction of 2-amino-5-nitropyridine with tert-butyl chloroformate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to TBN by acidification.

Scientific Research Applications

TBN has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that TBN has potent anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the production of nitric oxide, which is involved in the pathogenesis of various diseases.

properties

CAS RN

88312-66-7

Product Name

3-Pyridinecarboxylic acid, 2-amino-5-nitro-, 1,1-dimethylethyl ester

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

tert-butyl 2-amino-5-nitropyridine-3-carboxylate

InChI

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)7-4-6(13(15)16)5-12-8(7)11/h4-5H,1-3H3,(H2,11,12)

InChI Key

JWBBINOQQUNVBV-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])N

Origin of Product

United States

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